molecular formula C14H13BrFN B3341263 4-Bromo-N-(3-fluorobenzyl)-3-methylaniline CAS No. 1019563-46-2

4-Bromo-N-(3-fluorobenzyl)-3-methylaniline

Cat. No.: B3341263
CAS No.: 1019563-46-2
M. Wt: 294.16 g/mol
InChI Key: YBNBNZOEIXCIOS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-Bromo-N-(3-fluorobenzyl)-3-methylaniline (CAS: 1019563-46-2) is a halogenated aromatic amine with the molecular formula C₁₄H₁₃BrFN. It consists of a 4-bromo-3-methylaniline core substituted with a 3-fluorobenzyl group at the amine position. The compound’s molecular weight is 294.17 g/mol, calculated from its formula. The presence of bromine (electron-withdrawing) and fluorine (electronegative) substituents influences its electronic properties, solubility, and reactivity.

Synthetic Routes
Though direct synthesis details are absent in the evidence, plausible routes include:

Reductive Amination: Reaction of 4-bromo-3-methylaniline with 3-fluorobenzaldehyde under reducing conditions (e.g., NaBH₄).

N-Alkylation: Using 4-bromo-3-methylaniline and 3-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃).
Similar Suzuki cross-coupling strategies, as described for (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, may also apply for introducing aryl/heteroaryl groups .

Properties

IUPAC Name

4-bromo-N-[(3-fluorophenyl)methyl]-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFN/c1-10-7-13(5-6-14(10)15)17-9-11-3-2-4-12(16)8-11/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNBNZOEIXCIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=CC(=CC=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(3-fluorobenzyl)-3-methylaniline typically involves the following steps:

    Nitration: The starting material, 4-bromo-3-methylaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    N-Alkylation: The final step involves the alkylation of the amine group with 3-fluorobenzyl chloride under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-(3-fluorobenzyl)-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine or fluorine substituents to hydrogen.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dehalogenated products.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
4-Bromo-N-(3-fluorobenzyl)-3-methylaniline serves as an essential intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it a valuable building block for synthesizing pharmaceuticals and agrochemicals.

Common Reactions

  • Suzuki Coupling Reaction: This reaction allows for the formation of biaryl compounds, which are crucial in drug development.
  • Nucleophilic Aromatic Substitution: The bromine atom can be replaced with other nucleophiles, facilitating the synthesis of diverse derivatives.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionTypical Products
Suzuki CouplingCoupling with boronic acidsBiaryl compounds
Nucleophilic SubstitutionReplacement of bromine with nucleophilesVarious substituted anilines
OxidationConversion to corresponding carbonyl compoundsBenzaldehydes or acids

Biological Research

Potential Biological Activities
Research has indicated that this compound may exhibit various biological activities. Studies are ongoing to explore its interactions with biomolecules and potential therapeutic effects.

Mechanism of Action
The compound's mechanism of action is thought to involve interactions with specific molecular targets, influenced by the electronic effects of the bromine and fluorine substituents. These interactions may modulate enzyme activities or receptor binding affinities.

Case Study: Antimicrobial Activity

A study investigating the antimicrobial properties of related compounds found that derivatives of 4-bromo-anilines demonstrated significant antibacterial activity against multi-drug resistant strains. This suggests that this compound could be a candidate for further investigation in drug development against resistant pathogens .

Material Science

Applications in Materials Chemistry
In materials science, this compound is explored for its potential use in creating specialty polymers and materials. Its reactivity allows it to be incorporated into polymer chains, enhancing material properties such as thermal stability and mechanical strength.

Polymer Synthesis
The compound can be used as a monomer or crosslinking agent in the synthesis of advanced polymeric materials, which may have applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(3-fluorobenzyl)-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity, while the bromine atom may participate in halogen bonding, stabilizing the compound’s interaction with its target. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Analogues

Compound Name CAS Number Molecular Formula Key Substituents Potential Applications Reference
4-Bromo-N-(3-fluorobenzyl)-3-methylaniline 1019563-46-2 C₁₄H₁₃BrFN 3-Fluorobenzyl, 3-methyl, 4-bromo Pharmaceutical intermediates, ligands
4-Bromo-N-(4-fluorobenzyl)-3-methylaniline 1019487-46-7 C₁₄H₁₃BrFN 4-Fluorobenzyl, 3-methyl, 4-bromo Catalysis, material science
4-Bromo-N-(2-fluorobenzyl)-3-methylaniline N/A C₁₄H₁₃BrFN 2-Fluorobenzyl, 3-methyl, 4-bromo Not reported
4-Bromo-N-(cyclopropylmethyl)-3-methylaniline 954582-52-6 C₁₁H₁₃BrN Cyclopropylmethyl, 3-methyl, 4-bromo Discontinued; research use
(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline N/A C₁₂H₁₀Br₂NS Thiophene, imine linkage, 2-methyl Suzuki coupling precursor

Key Comparisons:

Substituent Position Effects :

  • Fluorine Position : The meta-fluorine (3-fluorobenzyl) in the target compound vs. para-fluorine (4-fluorobenzyl) in H57347 alters electronic distribution. Meta-substitution may reduce steric hindrance compared to para, enhancing reactivity in cross-coupling reactions.
  • Benzyl vs. Heteroaryl Groups : The thiophene-based imine in exhibits distinct reactivity (e.g., resistance to Pd-catalyst interactions) due to sulfur’s lone pairs, unlike the fluorobenzyl group.

The fluorobenzyl group’s lipophilicity may enhance membrane permeability compared to cyclopropylmethyl analogues.

Synthetic Utility: The target compound’s bromine and amine groups make it a candidate for Suzuki-Miyaura cross-coupling (e.g., with boronic acids to form biaryl structures), similar to methods in and . In contrast, disubstituted products like (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline () show rigid planar structures suitable for crystallography or metal coordination.

Commercial Availability :

  • The target compound is listed as a 97% pure product by suppliers like Alfa Aesar (), whereas analogues like 4-Bromo-N-(furan-2-ylmethyl)-3-methylaniline are discontinued.

Biological Activity

4-Bromo-N-(3-fluorobenzyl)-3-methylaniline (CAS No. 1019563-46-2) is an organic compound belonging to the class of substituted anilines. Its unique structural features, including bromine and fluorine substitutions, have made it a subject of interest in medicinal chemistry and biological research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C14H12BrF N, which indicates the presence of bromine (Br), fluorine (F), and a methylaniline moiety. The structural representation can be summarized as follows:

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC14H12BrFN
Molecular Weight293.15 g/mol
CAS Number1019563-46-2

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The presence of bromine and fluorine atoms enhances its ability to form hydrogen bonds and engage in π-π stacking interactions with various biomolecules, including enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It can act as a modulator for certain receptors, influencing signal transduction pathways critical for cellular responses.

Biological Activity and Applications

Research has indicated that this compound exhibits several biological activities, which are summarized in the following table:

Activity TypeDescriptionReferences
AntimicrobialExhibits inhibitory effects against various pathogens.
AnticancerPotential cytotoxic effects on cancer cell lines.
Anti-inflammatoryMay reduce inflammation markers in vitro.
NeuroprotectivePossible protective effects against neurodegeneration.

Case Studies

  • Antimicrobial Activity : In a study investigating the antimicrobial properties of various substituted anilines, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, suggesting its potential as an alternative therapeutic agent.
  • Anticancer Studies : Another research effort focused on the anticancer potential of this compound revealed that it induced apoptosis in human cancer cell lines through the activation of caspase pathways. The study highlighted its effectiveness in reducing cell viability in breast cancer models by over 60% at specific concentrations.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
4-Bromo-N-(3-fluorobenzyl)-2-methylanilineModerateLowEnzyme inhibition
5-Fluoro-N-(3-fluorobenzyl)-2-methylanilineHighModerateReceptor modulation

Q & A

Q. What are the common synthetic routes for 4-Bromo-N-(3-fluorobenzyl)-3-methylaniline, and what reaction conditions optimize yield?

The compound is typically synthesized via a two-step process:

  • Step 1 : Bromination of 3-methylaniline (m-toluidine) at the para position using brominating agents like Br₂ in acetic acid or N-bromosuccinimide (NBS) under controlled conditions .
  • Step 2 : Alkylation of 4-bromo-3-methylaniline with 3-fluorobenzyl bromide. This reaction often employs a polar aprotic solvent (e.g., DMF or chloroform), a base (e.g., K₂CO₃), and molecular sieves to absorb water, improving efficiency .
  • Optimization : Reaction temperatures between 25–60°C and extended reaction times (12–24 hours) enhance yields. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–7.4 ppm), the methyl group on the aniline ring (δ ~2.3 ppm), and the benzylic CH₂ group (δ ~4.3 ppm). Fluorine substituents cause splitting in adjacent proton signals .
  • IR Spectroscopy : Stretching vibrations for N-H (~3300 cm⁻¹), C-Br (~600 cm⁻¹), and C-F (~1200 cm⁻¹) confirm functional groups .
  • Elemental Analysis : Validates purity by matching calculated and observed C, H, N, and Br percentages .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Recrystallization : Ethanol or methanol is preferred due to the compound’s moderate solubility at elevated temperatures .
  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1 to 2:1) effectively separates unreacted starting materials and regioisomers .
  • HPLC : Useful for analytical-scale purity checks using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do meta-substituents (e.g., 3-fluorobenzyl) influence the electronic and steric properties of the aniline core in catalysis?

  • Electronic Effects : The electron-withdrawing fluorine atom on the benzyl group reduces electron density at the aniline nitrogen, altering its nucleophilicity and binding affinity in coordination complexes .
  • Steric Effects : The 3-fluorobenzyl group introduces steric hindrance, which can impede undesired side reactions (e.g., over-alkylation) but may reduce catalytic turnover in metal-ligand systems .

Q. Can this compound serve as a precursor for bioactive molecules, such as kinase inhibitors?

  • Medicinal Chemistry Applications : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, making it a versatile intermediate for synthesizing kinase inhibitors (e.g., p38 MAPK inhibitors) .
  • Case Study : Analogous bromoaniline derivatives have been functionalized with pyridine or quinoline moieties to enhance binding to ATP pockets in kinases .

Q. What challenges arise in analyzing the solid-state geometry of this compound via X-ray crystallography?

  • Crystallization Difficulty : The compound’s flexible benzyl group and bromine atom often lead to disordered crystals. Slow evaporation from dichloromethane/hexane mixtures improves crystal quality .
  • Data Interpretation : Halogen bonding between bromine and fluorine atoms can influence packing patterns, requiring high-resolution data (≤ 0.8 Å) for accurate refinement .

Q. How does the stability of this compound under varying storage conditions impact its reactivity in long-term studies?

  • Light Sensitivity : The bromine and fluorine substituents make the compound prone to photodegradation. Storage in amber vials at –20°C in inert atmospheres (N₂/Ar) is advised .
  • Hydrolysis Risk : The benzylic amine may oxidize over time; periodic purity checks via TLC or HPLC are recommended .

Q. What role does this compound play in nanozyme-based catalytic systems?

  • Peroxidase Mimicry : Derivatives of this compound have been coupled with ZnFe₂O₄ nanoparticles to catalyze H₂O₂-dependent reactions, such as chromogenic assays for uric acid detection .
  • Mechanistic Insight : The electron-deficient aniline core facilitates electron transfer in redox cycles, enhancing catalytic efficiency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-N-(3-fluorobenzyl)-3-methylaniline
Reactant of Route 2
Reactant of Route 2
4-Bromo-N-(3-fluorobenzyl)-3-methylaniline

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